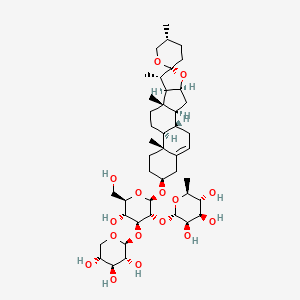
Ophiopogonin D'
Vue d'ensemble
Description
- L'OP-D a suscité un intérêt considérable en raison de ses avantages potentiels pour la santé et de ses activités pharmacologiques multiformes.
Ophiopogonine D: est un glycoside stéroïde C27 isolé du tubercule de . Cette plante herbacée est traditionnellement utilisée en médecine chinoise et est également populaire comme plante ornementale en Asie de l'Est.
Applications De Recherche Scientifique
Anti-Inflammatory: OP-D has demonstrated potent anti-inflammatory effects, making it relevant in treating inflammatory conditions.
Anti-Cancer: Research suggests that OP-D inhibits cancer cell growth and induces apoptosis.
Cardiovascular Protection: OP-D shows cardioprotective effects, potentially benefiting heart health.
Bone Protection: OP-D may play a role in bone health and osteoprotection.
Immunomodulation: OP-D modulates immune responses.
Anti-NAFLD: Non-alcoholic fatty liver disease (NAFLD) may be influenced by OP-D.
Mécanisme D'action
Target of Action
Ophiopogonin D (OP-D) is a steroidal glycoside extracted from the traditional Chinese herb Ophiopogon japonicus . It has been found to primarily target the Nuclear Factor κB (NF-κB) signaling pathway and Cytochrome P450 2J3 (CYP2J3) . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . CYP2J3 is an enzyme involved in the metabolism of drugs and other xenobiotics .
Mode of Action
OP-D interacts with its targets, leading to significant changes in cellular processes. It has a high affinity with the REL-homology domain of NF-κB-p65, affecting its translocation to the nucleus . This interaction inhibits the apoptosis of intestinal mucosa cells, restores the intestinal barrier, and alleviates inflammation . OP-D also induces the expression of CYP2J3, which in turn regulates intracellular calcium .
Biochemical Pathways
OP-D affects several biochemical pathways. It attenuates epithelial-mesenchymal transition and excessive deposition of extracellular matrix in the lungs, promotes the apoptosis of lung fibroblasts, and blocks the differentiation of lung fibroblasts into myofibroblasts . Multi-omics techniques and bioinformatics analysis have shown that OP-D blocks the AKT/GSK3β pathway . Additionally, it has been found to inhibit the NF-κB signaling pathway .
Pharmacokinetics
It is known that op-d is a small molecular compound, which suggests it may have good bioavailability .
Result of Action
OP-D has been shown to exert potent anti-tumor activity against various cancer cells. It induces apoptosis via a RIPK1-related pathway, increases the protein expression levels of RIPK1 and Bim, and decreases the levels of cleaved-RIPK1, caspase 8, cleaved-caspase 8, Bid, caspase 10, and cleaved-caspase 10 . It also inhibits the proliferation, induces the apoptosis, and suppresses the migration of NCI-H1299 cells .
Action Environment
It is known that op-d is extracted from the root tuber of ophiopogon japonicus, a plant that grows in specific environmental conditions . This suggests that the growth conditions of the plant may indirectly influence the properties and efficacy of OP-D.
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Ophiopogonin D . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Analyse Biochimique
Biochemical Properties
OP-D is identified as a white crystalline powder with a molecular formula of C44H70O16, and a molecular weight of 855.07 . It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO), and features eight OH groups and six CH3 groups .
Cellular Effects
OP-D has been found to possess numerous pharmacological activities, including bone protection, cardiovascular protection, immune regulation, anti-cancer, anti-atherosclerosis, anti-inflammatory, and anti-NAFLD . It has been shown to inhibit cell proliferation, promote cytotoxicity, induce apoptosis, and increase caspase‑3/9 activity in human laryngocarcinoma cells .
Molecular Mechanism
OP-D exhibits substantial suppressive activity on STAT3 signaling. This effect is mediated via oxidative stress phenomena caused by disturbance in GSH/GSSG ratio. In addition, OP-D induces apoptosis, activates caspase-mediated apoptotic cascade, and decreases expression of various oncogenic genes .
Dosage Effects in Animal Models
In animal models, OP-D has demonstrated cardioprotective effects on myocardial ischemia-reperfusion (MI/R) injury . It also significantly reduced NSCLC tumor growth in preclinical mouse models
Metabolic Pathways
OP-D has been found to reduce atherosclerosis by blocking mTOR phosphorylation and targeting lipid metabolism pathways regulated by SREBP1 and SCD1 . It also plays a role in glycerophospholipid metabolism, ether lipid metabolism, and glutathione metabolism .
Transport and Distribution
OP-D has been found to improve metabolic stability by lowering intrinsic clearance and dramatically inhibiting the transport of cryptotanshinone through a reduced efflux rate
Subcellular Localization
OP-D has been found to inhibit the translocation of NF‑κBp65 from the cytoplasm to the nucleus in mouse lung epithelial cells . The molecular docking simulations showed that OP-D had a high affinity with the REL-homology domain of NF‑κB-p65 that affected its translocation to the nucleus .
Méthodes De Préparation
Voies de synthèse: L'OP-D peut être obtenu par extraction des tubercules de . Les voies de synthèse de l'OP-D ne sont pas largement documentées.
Production industrielle: Actuellement, les informations sur les méthodes de production industrielle à grande échelle de l'OP-D sont limitées. La plupart des recherches se concentrent sur son isolement à partir de sources naturelles.
Analyse Des Réactions Chimiques
Réactivité: L'OP-D subit diverses réactions, notamment l'oxydation, la réduction et la substitution. Les conditions spécifiques et les réactifs ne sont pas largement étudiés.
Principaux produits: Les principaux produits formés au cours de ces réactions sont des dérivés de l'OP-D, qui peuvent présenter des activités biologiques distinctes.
Applications de la recherche scientifique
Anti-inflammatoire: L'OP-D a démontré des effets anti-inflammatoires puissants, ce qui le rend pertinent dans le traitement des affections inflammatoires.
Anti-cancer: Des recherches suggèrent que l'OP-D inhibe la croissance des cellules cancéreuses et induit l'apoptose.
Protection cardiovasculaire: L'OP-D présente des effets cardioprotecteurs, ce qui pourrait être bénéfique pour la santé cardiaque.
Protection osseuse: L'OP-D peut jouer un rôle dans la santé osseuse et l'ostéoprotection.
Immunomodulation: L'OP-D module les réponses immunitaires.
Anti-NAFLD: La maladie du foie gras non alcoolique (NAFLD) peut être influencée par l'OP-D.
Mécanisme d'action
Cibles: L'OP-D interagit avec diverses cibles moléculaires, notamment des enzymes comme la CYP2J2 et des facteurs de transcription comme le PPARα.
Voies: Il affecte la signalisation NF-κB, l'homéostasie du calcium et d'autres voies.
Comparaison Avec Des Composés Similaires
Caractéristiques uniques: L'unicité de l'OP-D réside dans sa structure spécifique et ses effets divers.
Composés similaires: D'autres composés de , tels que l'Ophiopogon-B (OP-B) et les Liriopesides-B (LP-B), partagent certaines similitudes mais diffèrent dans les schémas de glycosylation et les bioactivités.
!Rôles principaux de l'OP-D dans divers tissus
Propriétés
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+,31+,32+,33-,34-,35-,36-,37+,38-,39+,40+,41-,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYACEDUQHWXQZ-QOYNBSPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316978 | |
| Record name | Ophiopogonin D' | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
855.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65604-80-0 | |
| Record name | Ophiopogonin D' | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65604-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ophiopogonin D' | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of Ophiopogonin D'?
A1: Ophiopogonin D' has the molecular formula C45H74O12 and a molecular weight of 807.04 g/mol. []
Q2: Are there any spectroscopic data available for Ophiopogonin D'?
A2: Yes, studies have used 2D NMR techniques, including COSY, HMQC, and HMBC, to assign carbon and proton signals, characterizing its structure. []
Q3: How does Ophiopogonin D' exert its anti-tumor effects?
A3: Research indicates that Ophiopogonin D' induces necroptosis in androgen-dependent prostate cancer cells. This process is mediated by the activation of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and mixed lineage kinase domain-like protein (MLKL). [, ]
Q4: Does Ophiopogonin D' interact with other signaling pathways?
A4: Yes, in addition to necroptosis, Ophiopogonin D' has been shown to regulate the expression levels of Fas ligand, androgen receptor, and prostate-specific antigen in a RIPK1-dependent manner. [] Studies also suggest involvement in the IL6/STAT3 pathway, contributing to its anti-inflammatory effects in acute pancreatitis models. [, ]
Q5: Does Ophiopogonin D' offer any cardiovascular benefits?
A5: Research suggests Ophiopogonin D' can increase SERCA2a interaction with phospholamban by promoting CYP2J3 upregulation, potentially contributing to improved calcium handling in cardiomyocytes. [] It also shows protective effects against doxorubicin-induced autophagic cardiomyocyte injury by reducing mitochondrial damage and ROS generation. []
Q6: Are there any studies exploring the impact of Ophiopogonin D' on gut microbiota?
A6: Yes, in high-fat diet-induced metabolic syndrome mouse models, Ophiopogonin D' administration led to changes in gut microbiota composition, specifically a decrease in the Firmicutes-to-Bacteroidetes ratio, suggesting a potential role in modulating gut dysbiosis. [] Further studies in ApoE knockout mice indicated its ability to alter gut microbiota composition and fecal metabolites, contributing to its atheroprotective effects. []
Q7: How is Ophiopogonin D' metabolized in the body?
A7: While detailed pharmacokinetic data is limited in the provided research, a study utilizing LC-MS/MS successfully quantified Ophiopogonin D' in rat serum following the administration of Shengmai injection, suggesting its absorption into systemic circulation. []
Q8: What analytical methods are used to quantify Ophiopogonin D'?
A8: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) is a common method for quantifying Ophiopogonin D' in various matrices, including plant extracts and pharmaceutical preparations. [, , , , , ] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed for simultaneous quantification of Ophiopogonin D' and other constituents in complex mixtures. [, ]
Q9: Are there any specific challenges associated with the analysis of Ophiopogonin D'?
A9: Analysis of saponins like Ophiopogonin D' can be challenging due to their complex structures and diverse polarities. Studies have used techniques like high-performance thin-layer chromatography (HPTLC) in conjunction with 1H NMR to overcome these challenges and improve the identification and quantification of Ophiopogonin D' in plant materials. []
Q10: Is there any information available on the safety and toxicology of Ophiopogonin D'?
A10: While the provided research focuses on its therapeutic potential, a study highlighted potential hemolytic effects of Ophiopogonin D' in vivo using global metabolomic and lipidomic analysis. [] This underscores the need for further investigation into its safety profile and potential toxicity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B2366699.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-morpholinobenzamide](/img/structure/B2366700.png)
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-piperidin-1-ylsulfonylphenyl)acetamide](/img/structure/B2366703.png)

![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)
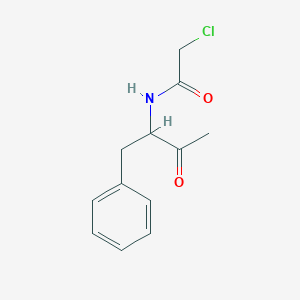
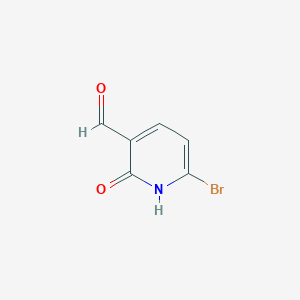
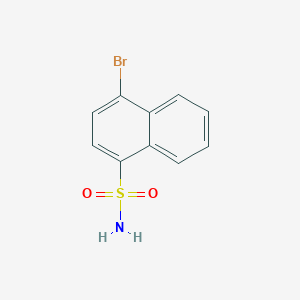
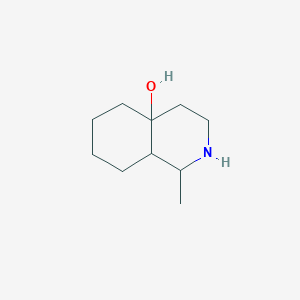
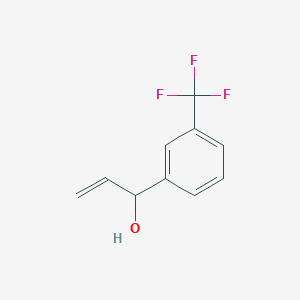

![[5-(4-chlorophenyl)-7-[(2-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2366719.png)
![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)
